Spermidine hydrochloride

説明

Spermidine hydrochloride is a polyamine compound derived from spermidine, which is formed from putrescine. It is found in almost all tissues in association with nucleic acids and is thought to help stabilize some membranes and nucleic acid structures. This compound is a precursor of spermine and plays a crucial role in cellular metabolism and growth .

準備方法

Synthetic Routes and Reaction Conditions

Spermidine can be synthesized using various methods. One efficient method involves the biosynthesis from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system. This method involves co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase .

Another method involves solid-phase synthetic strategies. Spermidine is synthesized over polystyrene support and then cleaved from the matrix photolytically. The synthesis involves the use of crosslinked polystyrene matrix with DVB as the crosslinking agent .

Industrial Production Methods

Industrial production of spermidine hydrochloride typically involves large-scale fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, ensuring the efficient production of this compound for various applications.

化学反応の分析

Types of Reactions

Spermidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Spermidine can be oxidized to form spermidine derivatives.

Reduction: Reduction reactions can modify the polyamine structure.

Substitution: Substitution reactions can introduce different functional groups into the spermidine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various spermidine derivatives, which can have different biological activities and applications.

科学的研究の応用

Hair Growth Stimulation

Mechanism of Action

Spermidine hydrochloride has been shown to promote human hair growth by modulating epithelial stem cell biology. In studies involving human scalp hair follicles, spermidine treatment (0.1–1 µM) resulted in significant hair shaft elongation and prolonged the anagen phase of hair growth. The compound upregulated keratin markers associated with epithelial stem cells, specifically keratins K15 and K19, indicating its role in enhancing hair follicle activity .

Clinical Relevance

The findings suggest that spermidine could be utilized in clinical settings for treating conditions related to hair loss. The ability to prolong anagen and stimulate keratinocyte proliferation presents spermidine as a promising candidate for topical formulations aimed at combating alopecia .

Neuroprotection and Aging

Autophagy Induction

Spermidine has been identified as a potent inducer of autophagy, a cellular process that degrades and recycles cellular components. This property is particularly relevant in neurodegenerative diseases where autophagy dysfunction contributes to pathogenesis. Studies have demonstrated that spermidine can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance memory performance in models of Alzheimer's disease .

Lifespan Extension

Research indicates that spermidine supplementation can extend lifespan in various model organisms by mimicking caloric restriction effects through autophagy activation. In mouse studies, lifelong administration of spermidine resulted in a lifespan increase of up to 25% and protection against age-related diseases .

Cancer Therapy

Mechanisms Against Tumor Growth

Spermidine exhibits potential anti-cancer properties by enhancing chemotherapy efficacy through autophagy activation. It has been shown to suppress liver fibrosis and hepatocellular carcinoma (HCC) development in preclinical models by stabilizing MAP1S protein levels, which is crucial for autophagic flux . Additionally, spermidine's ability to alter protein acetylation may enhance immune responses against tumors .

Clinical Implications

Given its role in modulating tumor growth and enhancing the effectiveness of cancer therapies, spermidine could be integrated into therapeutic regimens for various cancers, particularly those involving liver pathology.

Cardiovascular Health

Cardioprotection

Recent studies have highlighted the cardioprotective effects of spermidine against abdominal aortic aneurysm (AAA) development. Administered at specific concentrations in animal models, spermidine demonstrated effectiveness in reversing arterial aging and improving cardiovascular outcomes . This suggests potential applications in preventing cardiovascular diseases through dietary supplementation.

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Hair Growth | Modulates epithelial stem cell biology | Promotes hair shaft elongation; prolongs anagen phase |

| Neuroprotection | Induces autophagy; reduces oxidative stress | Enhances memory; protects against neurodegeneration |

| Cancer Therapy | Enhances chemotherapy efficacy; stabilizes MAP1S | Suppresses liver fibrosis; reduces tumor growth |

| Cardiovascular Health | Provides cardioprotection; reverses arterial aging | Effective against AAA development |

作用機序

Spermidine hydrochloride exerts its effects through several mechanisms:

Autophagy Induction: Promotes autophagy, a process that helps in the degradation and recycling of cellular components.

Regulation of Ion Channels: Influences the activity of ion channels, maintaining membrane potential and intracellular pH.

Anti-inflammatory and Antioxidant Effects: Reduces inflammation and oxidative stress, protecting cellular DNA from damage.

類似化合物との比較

Similar Compounds

Spermine: Another polyamine derived from spermidine, involved in cellular metabolism and growth.

Putrescine: A precursor to spermidine, involved in the synthesis of polyamines.

Thermospermine: A structural isomer of spermine, involved in plant growth and stress responses.

Uniqueness of Spermidine Hydrochloride

This compound is unique due to its ability to stabilize nucleic acids and membranes, promote autophagy, and regulate various biological processes. Its potential therapeutic applications in anti-aging, cardiovascular health, and cognitive function further highlight its significance in scientific research .

生物活性

Spermidine hydrochloride, a polyamine compound, has garnered significant attention in recent years for its diverse biological activities, particularly in the contexts of aging, cancer, and cellular health. This article reviews the current understanding of this compound's biological effects based on various studies, highlighting key mechanisms of action, therapeutic potential, and implications for human health.

Overview of this compound

Spermidine is a naturally occurring polyamine involved in cellular processes such as growth, differentiation, and apoptosis. It is found in various foods, including wheat germ, soybeans, and certain fruits. This compound is the hydrochloride salt form, enhancing its solubility and bioavailability for research and therapeutic applications.

Spermidine exerts its biological effects through several key mechanisms:

- Autophagy Induction : Spermidine mimics caloric restriction by activating autophagy, a cellular degradation process that removes damaged organelles and proteins. This mechanism has been linked to lifespan extension in various model organisms .

- Protein Stabilization : It enhances the stability of proteins involved in critical cellular processes. For instance, spermidine treatment increases the acetylation and stability of MAP1S, a protein crucial for autophagy signaling .

- Melanogenesis Modulation : Recent studies indicate that spermidine can influence melanin production in melanocytes by stabilizing tyrosinase-related proteins, which are essential for pigment synthesis .

- Cardioprotection : Research has shown that spermidine supplementation can protect against arterial aging and limit the development of abdominal aortic aneurysms (AAA) in mouse models .

Cancer Research

Spermidine has been investigated for its potential to prevent cancer development. In preclinical studies, it demonstrated the ability to reduce liver fibrosis and hepatocellular carcinoma (HCC) incidence through autophagy activation . Additionally, it may enhance chemotherapy efficacy by boosting T-cell responses .

Neurodegenerative Diseases

Spermidine's neuroprotective properties have been explored in models of Alzheimer's disease. It has been shown to induce autophagic flux and protect neuronal cells from oxidative stress-induced damage . This suggests a potential role in delaying neurodegeneration associated with aging.

Hair Growth Stimulation

In dermatological research, spermidine has been identified as a potent stimulator of hair growth. It modulates the expression of keratinocyte markers and promotes the proliferation of hair follicle stem cells . This effect underscores its potential application in treating hair loss conditions.

Case Studies and Research Findings

特性

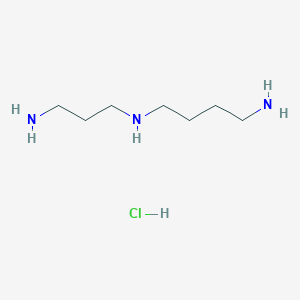

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.ClH/c8-4-1-2-6-10-7-3-5-9;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRROLJSGZKCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585271 | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334-50-9, 133448-26-7 | |

| Record name | Spermidine trihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。